2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the chromeno-pyrrole structure. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of automated systems to monitor and adjust these parameters would ensure the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets may make it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
Compared to similar compounds, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the fluorophenyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C23H17FN2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17FN2O3S/c1-11-7-8-17-16(9-11)20(27)18-19(14-5-4-6-15(24)10-14)26(22(28)21(18)29-17)23-25-12(2)13(3)30-23/h4-10,19H,1-3H3 |
InChI Key |
PRWYDEZAYWGTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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